N-Boc-3,5-dimethoxy-D-phenylalanine
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Overview
Description
N-Boc-3,5-dimethoxy-D-phenylalanine: is a chemical compound with the molecular formula C16H23NO6 and a molecular weight of 325.36 g/mol . It is a derivative of phenylalanine, an amino acid, and is characterized by the presence of tert-butoxycarbonyl (Boc) protecting group and two methoxy groups on the phenyl ring . This compound is typically a white to pale yellow solid with good solubility properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-3,5-dimethoxy-D-phenylalanine generally involves the protection of the amino group of 3,5-dimethoxy-D-phenylalanine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH) in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: N-Boc-3,5-dimethoxy-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding 3,5-dimethoxy-D-phenylalanine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Acidic conditions using trifluoroacetic acid (TFA) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxy-D-phenylalanine.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
N-Boc-3,5-dimethoxy-D-phenylalanine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-Boc-3,5-dimethoxy-D-phenylalanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
- N-Boc-3,4-dimethoxy-L-phenylalanine
- N-Boc-3,5-difluoro-L-phenylalanine
- N-Boc-3,5-dimethoxy-L-phenylalanine
Comparison: N-Boc-3,5-dimethoxy-D-phenylalanine is unique due to its specific substitution pattern on the phenyl ring and the presence of the Boc protecting group. This makes it particularly useful in peptide synthesis and as an intermediate in organic synthesis .
Properties
Molecular Formula |
C16H23NO6 |
---|---|
Molecular Weight |
325.36 g/mol |
IUPAC Name |
(2R)-3-(3,5-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-13(14(18)19)8-10-6-11(21-4)9-12(7-10)22-5/h6-7,9,13H,8H2,1-5H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
InChI Key |
UXDUTJCMSPPINN-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC(=C1)OC)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)OC)OC)C(=O)O |
Origin of Product |
United States |
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